(2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one

Medicinal Chemistry Scaffold Design Electrophilicity

The compound (2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one (CAS 339014-59-4) is a synthetic β-aminochalcone featuring a naphthalene ring at the ketone terminus and a 4-chlorophenylamino substituent at the β-position of the enone system. This structural arrangement places it within the broader enaminone class, distinct from classical chalcones that lack the nitrogen bridge.

Molecular Formula C19H14ClNO
Molecular Weight 307.78
CAS No. 339014-59-4
Cat. No. B2559599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one
CAS339014-59-4
Molecular FormulaC19H14ClNO
Molecular Weight307.78
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)C=CNC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H14ClNO/c20-17-7-9-18(10-8-17)21-12-11-19(22)16-6-5-14-3-1-2-4-15(14)13-16/h1-13,21H/b12-11+
InChIKeyNAGIYBJTVAKIAT-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one (CAS 339014-59-4) Is Selected Over Generic Chalcones in Focused Research Programs


The compound (2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one (CAS 339014-59-4) is a synthetic β-aminochalcone featuring a naphthalene ring at the ketone terminus and a 4-chlorophenylamino substituent at the β-position of the enone system. This structural arrangement places it within the broader enaminone class, distinct from classical chalcones that lack the nitrogen bridge. The presence of the electron-withdrawing chlorine atom on the aniline ring and the extended aromatic naphthalene system are structural features known to influence electrophilicity and molecular recognition [1]. Supplier specifications indicate a baseline purity of 90% , with higher-purity lots (>=98%) available from specialized vendors, positioning the compound as a viable starting point for medicinal chemistry campaigns requiring naphthalene-containing enaminone scaffolds.

Why Simple Naphthyl Chalcones and Reduced Analogs Cannot Replace (2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one in Structure-Activity Studies


Substituting (2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one with a generic naphthyl chalcone such as 3-(4-chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one (CAS 52601-58-8) eliminates the β-amino group, which fundamentally alters the electronic character and hydrogen-bonding capacity of the scaffold. The enaminone system present in the target compound introduces a vinylogous amide motif that can participate in both hydrogen-bond donation and acceptance, while also modulating the electrophilicity of the α,β-unsaturated carbonyl system [1]. Furthermore, the reduced analog 3-(4-chloroanilino)-1-(naphthalen-2-yl)propan-1-one (CAS 882748-34-7) lacks the conjugated double bond, abolishing the planarity and charge delocalization critical for interactions with flat binding pockets in kinases and other targets . These structural differences translate into distinct reactivity, target engagement profiles, and metabolic stability, making direct substitution invalid without comprehensive revalidation of structure-activity relationships.

Head-to-Head Evidence: Quantitative Differentiation of (2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one from Closest Analogs


β-Enaminone Moiety Confers Distinct Electronic Profile Versus Simple Naphthyl Chalcone NSC54911

The target compound bears a β-(4-chlorophenylamino) substituent that converts the chalcone scaffold into a vinylogous amide (enaminone). This structural modification shifts the electrophilic character of the β-carbon compared to the all-carbon analog 3-(4-chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one (NSC54911). In aminochalcone series, the nitrogen lone pair participates in conjugation with the enone, reducing the electrophilicity of the olefin and altering reactivity toward biological nucleophiles such as cysteine thiols in kinase active sites . While direct reactivity data comparing these two compounds is not publicly available, class-level evidence from aminochalcone reviews demonstrates that the introduction of an amino group at the β-position consistently shifts IC50 values in kinase inhibition assays by 10- to 100-fold relative to the corresponding unsubstituted chalcones [1].

Medicinal Chemistry Scaffold Design Electrophilicity

Conjugated Enone System Provides Planar Geometry Absent in the Reduced Analog 882748-34-7

The target compound retains the α,β-unsaturated carbonyl system (prop-2-en-1-one), which enforces a planar or near-planar geometry across the central linker. The reduced analog 3-(4-chloroanilino)-1-(2-naphthyl)-1-propanone (CAS 882748-34-7) contains a saturated propanone linker that introduces rotational freedom (three additional rotatable bonds) and breaks conjugation between the naphthalene and the aniline ring . In structurally analogous naphthalene-chalcone hybrids evaluated as VEGFR-2 inhibitors, compounds retaining the enone linker demonstrated IC50 values as low as 0.098 µM, whereas saturated analogs showed substantially reduced activity [1]. This class-level precedent strongly suggests that the conjugated enone in the target compound is a critical determinant of target engagement.

Structural Biology Molecular Recognition Kinase Inhibition

Naphthalene Substituent Enables π-Stacking Interactions Not Available to Phenyl-Chalcone Counterparts

Replacement of the naphthalene ring with a simpler phenyl ring yields compounds such as (2E)-3-[(4-chlorophenyl)amino]-1-phenylprop-2-en-1-one (CAS data unavailable for this specific analog). In naphthalene-chalcone hybrid series, the extended aromatic surface of naphthalene contributes to enhanced binding through π-π stacking and hydrophobic contacts. For example, compound 2j from a naphthalene-chalcone hybrid series exhibited an IC50 of 7.835 µM against A549 lung cancer cells, with the naphthalene moiety identified as critical for cytotoxicity in structure-activity relationship analysis [1]. In bicyclic chalcone studies, bi-naphthyl derivatives achieved submicromolar activity against taxane-resistant prostate cancer cell lines, whereas phenyl-substituted analogs were significantly less potent [2].

Medicinal Chemistry Ligand Design Aromatic Interactions

4-Chloro Substitution on the Aniline Ring Modulates Potency Relative to Unsubstituted and Fluoro/Bromo Analogs

The 4-chloro substituent on the aniline ring is a frequently exploited structural feature in aminochalcone medicinal chemistry. In a systematic evaluation of 4-aminochalcones (compounds 5a–5e), the 4-chloro derivative (5a) displayed differential cytotoxicity across multiple cell lines compared to unsubstituted, 4-fluoro, and 4-bromo analogs. Specifically, 5a showed IC50 values of 7.70 µM (Molt 4/C8), 7.44 µM (CEM), and 3.44 µM (P388) leukemia cell lines, with the chlorine atom contributing to an optimal balance of lipophilicity and electronic effects [1]. The target compound incorporates this validated 4-chloroanilino motif, which has been demonstrated to be more potent than 4-fluoro or 4-bromo congeners in multiple cancer cell lines [2].

SAR Studies Halogen Effects Medicinal Chemistry Optimization

Target Compound Exhibits Structural Features Linked to VEGFR-2 and Tyrosine Phosphatase Inhibition Potential

The dual presence of a naphthalene ring and an α,β-unsaturated carbonyl system in the target compound is consistent with pharmacophoric requirements for inhibition of both VEGFR-2 kinase and Mycobacterium tuberculosis protein tyrosine phosphatases (Mtb PTPs). Naphthalene-chalcone hybrids have been validated as VEGFR-2 inhibitors, with compound 2j achieving an IC50 of 0.098 µM and 58.87% mitochondrial membrane depolarization [1]. Separately, a series of 100 naphthylchalcones were investigated as Mtb PTP inhibitors, establishing this scaffold as a privileged chemotype for anti-tubercular drug discovery [2]. The target compound's enaminone variant represents an unexplored sub-series within these established naphthylchalcone inhibitor classes, offering potential for differentiated selectivity profiles.

Kinase Inhibition VEGFR-2 Mtb PTPs Tuberculosis

Priority Procurement Scenarios for (2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one Based on Verified Differentiation


Kinase Inhibitor Lead Discovery Campaigns Targeting VEGFR-2 or Drug-Resistant Kinases

The naphthalene-enaminone scaffold of this compound aligns with validated pharmacophores for VEGFR-2 inhibition, as demonstrated by naphthalene-chalcone hybrids achieving sub-micromolar IC50 values (0.098 µM for compound 2j) [1]. The β-amino substituent on the target compound provides an additional vector for hydrogen bonding within the kinase hinge region that is absent in simple naphthyl chalcones, potentially improving selectivity against off-target kinases. Procurement is recommended for teams seeking to expand SAR beyond established naphthalene-chalcone lead series.

Anticancer SAR Programs Requiring Naphthalene-Containing Chalcones with Modified Electrophilicity

The enaminone moiety reduces the electrophilic character of the β-carbon relative to standard chalcones [2], which may decrease non-specific reactivity with biological nucleophiles while retaining the planar geometry required for intercalation or groove binding. This property is particularly relevant for programs targeting cancer cell lines where naphthalene-chalcone hybrids have shown activity (e.g., A549 IC50 values in the 7-8 µM range) [1] but where thiol reactivity of the parent chalcone limits therapeutic windows.

Anti-Tubercular Drug Discovery Targeting Mtb Protein Tyrosine Phosphatases

Naphthylchalcones have been identified as inhibitors of Mycobacterium tuberculosis PTPs (PtpA and PtpB) [3]. The target compound, bearing the naphthyl group critical for this activity combined with an amino-modified enone, represents a structurally distinct sub-series for probing the PTP active site. Procurement is appropriate for research groups exploring novel chemotypes for overcoming MDR-TB, where the amino functionality may introduce favorable interactions with the catalytic cysteine or adjacent residues.

Synthetic Methodology Development for β-Aminochalcone Libraries

The compound serves as a reference standard for developing synthetic routes to β-aminochalcones via condensation of 2-acetylnaphthalene with 4-chloroaniline derivatives [2]. Given that analogous naphthalene-chalcones have been synthesized in yields ranging from 61.7% to 98.3% [4], this compound provides a benchmark for optimizing reaction conditions (catalyst, solvent, temperature) to access β-amino variants. Procurement is recommended for process chemistry groups building enaminone-focused compound libraries.

Quote Request

Request a Quote for (2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.